N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C25H33N3O2S and its molecular weight is 439.62. The purity is usually 95%.
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Scientific Research Applications
Organic Light-Emitting Diode (OLED) Applications : A study explored the luminescence properties of cyclometalated iridium(III) complexes, where derivatives of thiophen-2-yl, a component similar to the thiophene structure in the compound of interest, demonstrated potential in OLED applications due to their red phosphorescence efficiency (Tsuboyama et al., 2003).
Nucleophilic Behavior in Organic Synthesis : Research on morpholino ethenes, which share a morpholine component with the compound , revealed their nucleophilic behavior in various reactions. This suggests potential applications in the synthesis of complex organic molecules (Ferri, Pitacco, & Valentin, 1978).
Photostabilization of Polymers : Thiophene derivatives have been studied for their role in the photostabilization of poly(vinyl chloride) (PVC), indicating possible applications of the compound in enhancing the durability of polymers under UV exposure (Balakit et al., 2015).
Antimicrobial and Antiparasitic Activity : Compounds featuring morpholine and thiophene components have demonstrated antiparasitic and antimicrobial activities, suggesting the potential of the compound in pharmaceutical applications (Süleymanoğlu et al., 2018).
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2S/c1-27-11-8-20-17-19(6-7-21(20)27)22(28-12-14-30-15-13-28)18-26-24(29)25(9-2-3-10-25)23-5-4-16-31-23/h4-7,16-17,22H,2-3,8-15,18H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUKMGUOHGDHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3(CCCC3)C4=CC=CS4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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